REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[SH:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11]>CC(O)C>[SH:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH:11][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
340.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
SC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is agitated for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After termination of the addition
|
Type
|
FILTRATION
|
Details
|
the precipitated yellowish product is filtered off
|
Type
|
WASH
|
Details
|
washed twice with 50 ml 2-propanol
|
Type
|
WASH
|
Details
|
per wash
|
Type
|
CUSTOM
|
Details
|
After drying in a vacuum, 592 g (86% of theory)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
SC1=C(C=CC=C1)NC1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |